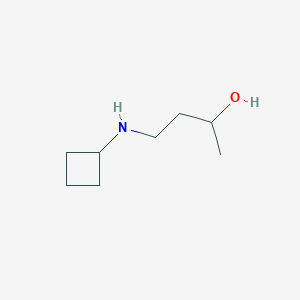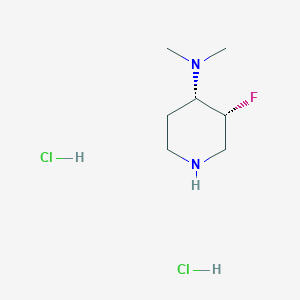
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a fluorine atom at the 3rd position and a dimethylamine group at the 4th position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Dimethylation: The dimethylamine group is introduced at the 4th position using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of hydroxylated or other substituted derivatives.
Applications De Recherche Scientifique
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the dimethylamine group influences its pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine Dihydrochloride: Similar in structure but with a methoxy group instead of a fluorine atom.
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride: Contains a tetrahydrofuran ring instead of a piperidine ring.
Uniqueness
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H17Cl2FN2 |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Clé InChI |
NKPCYUMLEXPFIL-VJBFUYBPSA-N |
SMILES isomérique |
CN(C)[C@H]1CCNC[C@H]1F.Cl.Cl |
SMILES canonique |
CN(C)C1CCNCC1F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
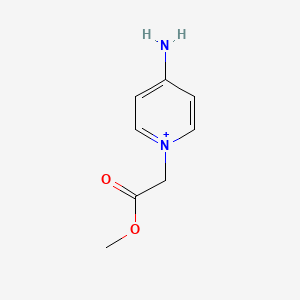
![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)

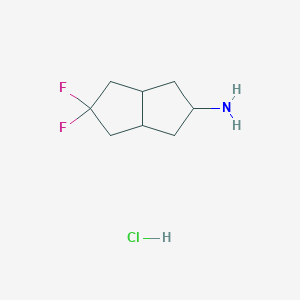
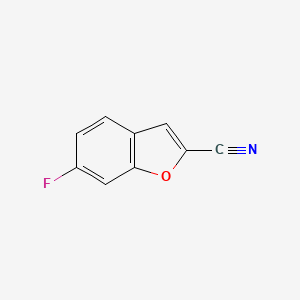
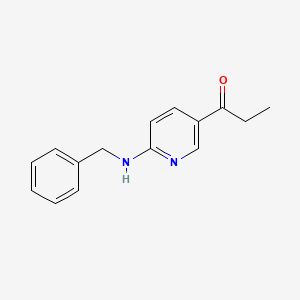
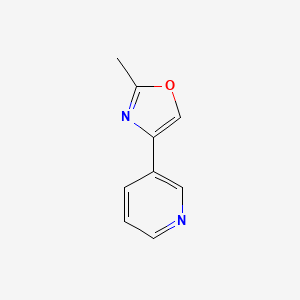


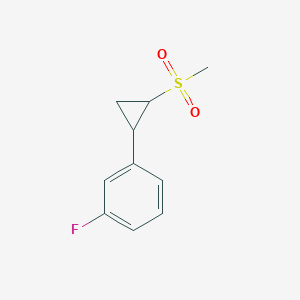
![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
